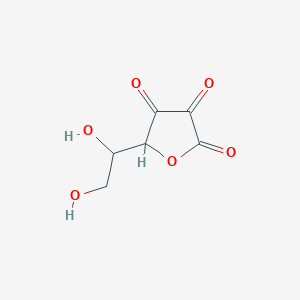

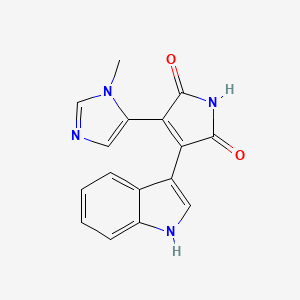

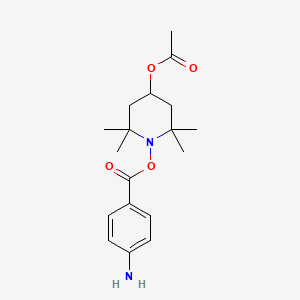

![molecular formula C16H18N4 B1207522 2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine CAS No. 328035-07-0](/img/structure/B1207522.png)

2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine

説明

Synthesis Analysis

The synthesis of compounds similar to 2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine often involves green convergent paired electrochemical synthesis or sequences of reactions that start from other pyridazinone or pyrrolopyridazine derivatives. For instance, the green paired electrochemical synthesis has been employed for derivatives of 6H-pyrrolophenazin-1-amine, showcasing innovative approaches to crafting such complex molecules through anodic oxidation in the presence of nitrile derivatives as nucleophiles (Sharafi-kolkeshvandi et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-Phenyl-3,4,8,9-tetrahydro-2H-pyridazino derivatives, has been elucidated through IR, 1H-NMR, 13C-NMR, and mass spectral data, providing a foundational understanding of their chemical makeup. These analytical techniques are critical in establishing the structure of complex molecules, guiding insights into the likely structure of the target compound (Siddiqui et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrrolopyridazine and pyridazinone derivatives are varied, encompassing a range of synthetic pathways and reactivities. For example, the design of a diamino derivative scaffold to stabilize parallel turn conformations demonstrates the intricate chemical maneuvers possible with these frameworks, offering a glimpse into the reactivity and functionalization potential of the target molecule (Bucci et al., 2018).

Physical Properties Analysis

The physical properties of compounds closely related to the target molecule can be inferred from studies on similar chemical entities. For instance, the dual-state luminescent mechanism of tetraphenyl derivatives provides insight into the photophysical behaviors that such compounds can exhibit, indicating potential luminescence properties of the target compound under different states (Lei et al., 2018).

Chemical Properties Analysis

Exploring the chemical properties of related compounds reveals a spectrum of biological and pharmacological activities, such as antibacterial and cytotoxic activities, though specifics on the target compound's activities remain speculative. These studies highlight the potential for diverse chemical behaviors and interactions within biological systems, emphasizing the importance of detailed chemical property analysis (Sharafi-kolkeshvandi et al., 2016); (Murineddu et al., 2002).

科学的研究の応用

Novel Ring-Cleavage Reactions

The study by Gómez et al. (1985) explored the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate, leading to a novel ring-cleavage reaction. This finding contributes to understanding the chemical behavior of related compounds.

β-Spirolactams and Pyrrolo[2,3-c]pyridazin-6-ones Synthesis

The research by Stoll et al. (2015) discusses synthesizing pyrrolo[2,3-c]pyridazin-6-ones via β-spirolactams. This demonstrates the versatility of pyrrolo[3,4-d]pyridazine derivatives in synthesizing novel compounds.

Chemiluminescent Compounds Synthesis

Algi et al. (2017) synthesized chemiluminescent compounds containing pyrrolo and pyridazine units. These compounds show potential for various applications due to their glow in the presence of specific catalysts.

Antibacterial Evaluation

Research by Sharafi-kolkeshvandi et al. (2016) involves synthesizing derivatives of pyrrolo[3,4-d]pyridazine and evaluating their antibacterial activity. This highlights the potential of these compounds in medical applications.

Pyridazine Derivatives Synthesis and Biological Evaluation

Singh et al. (2020) synthesized a series of pyridazine derivatives, including those related to pyrrolo[3,4-d]pyridazine, and evaluated their antimicrobial activities. This underscores the pharmacological relevance of these compounds.

Synthesis of Heterocyclic Compounds

Al-Afaleq & Abubshait (2001) reported the formation of novel pyrazolo[3,4-d]pyridazines, highlighting the potential of pyrrolo[3,4-d]pyridazine derivatives in synthesizing diverse heterocyclic compounds.

Corrosion Inhibition Studies

Mashuga et al. (2017) explored the inhibitory effect of pyridazine derivatives on mild steel corrosion. This research extends the application of these compounds to materials science.

Synthesis of Various Heterocyclic Derivatives

Kheder et al. (2009) discussed the synthesis of various heterocyclic derivatives from pyrrolo[3,4-d]pyridazine-related compounds, showcasing their versatility in organic chemistry.

Electrochromic Applications

Cho et al. (2015) synthesized novel polymers derived from pyrrolo-acenaphtho-pyridazine-diones for electrochromic applications, indicating the potential use of these compounds in electronic devices.

Antimicrobial Activity of Derivatives

Zaki et al. (2016) synthesized pyrazolo[3,4-d]pyridazines, among others, and evaluated their antimicrobial activities, again highlighting the medical applications of these derivatives.

特性

IUPAC Name |

2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-9-15-11(3)20(14-8-6-5-7-13(14)17)12(4)16(15)10(2)19-18-9/h5-8H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUMDQLEWFJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN=C(C2=C(N1C3=CC=CC=C3N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

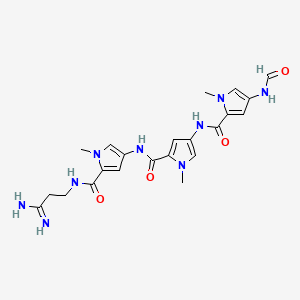

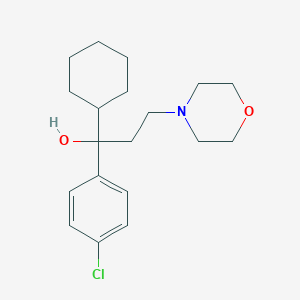

![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)

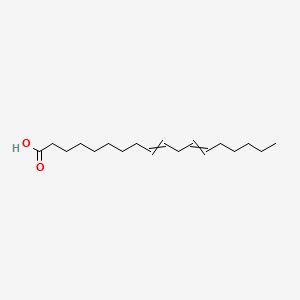

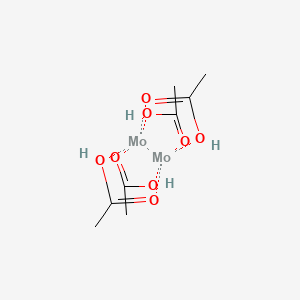

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-phenyl-2-thiazolyl)-1-piperazinyl]acetamide](/img/structure/B1207453.png)

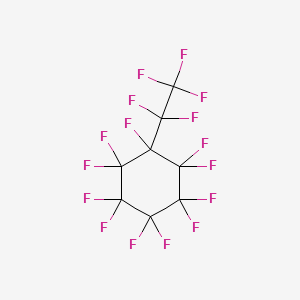

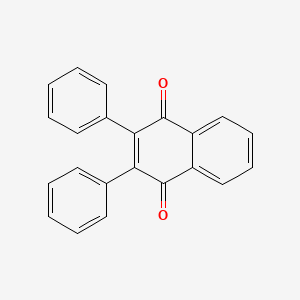

![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)